2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a Schiff base linkage
Preparation Methods
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the following steps:
Amination of 5-aminotetrazole:
Formation of Schiff Base: The compound is then synthesized by reacting 5-aminotetrazole with 2,4-dichlorobenzaldehyde under specific conditions to form the Schiff base linkage.
Chemical Reactions Analysis
2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The Schiff base linkage allows it to form stable complexes with metal ions, which can then interact with biological molecules. The tetrazole ring is known for its ability to participate in various chemical reactions, making the compound versatile in its applications .
Comparison with Similar Compounds
Similar compounds to 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide include:
2,5-diaminotetrazole: This compound is also a tetrazole derivative but lacks the Schiff base linkage.
2-methoxy-6-((quinolin-8-ylimino)methyl)phenol: This Schiff base compound has different substituents and applications.
The uniqueness of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide lies in its combination of a tetrazole ring and a Schiff base linkage, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H9Cl2N7O |
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Molecular Weight |
314.13 g/mol |
IUPAC Name |
2-(5-aminotetrazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H9Cl2N7O/c11-7-2-1-6(8(12)3-7)4-14-15-9(20)5-19-17-10(13)16-18-19/h1-4H,5H2,(H2,13,17)(H,15,20)/b14-4+ |
InChI Key |
CKUVDVXYYBSALD-LNKIKWGQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CN2N=C(N=N2)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CN2N=C(N=N2)N |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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